![molecular formula C9H11F3N2O2S2 B3221268 3-Amino-N-(2-trifluoromethylsulfanyl-ethyl)-benzenesulfonamide CAS No. 1206524-34-6](/img/structure/B3221268.png)
3-Amino-N-(2-trifluoromethylsulfanyl-ethyl)-benzenesulfonamide
Overview
Description
3-Amino-N-(2-trifluoromethylsulfanyl-ethyl)-benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFB-TsNH2 and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of 3-Amino-N-(2-trifluoromethylsulfanyl-ethyl)-benzenesulfonamide offers potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop therapeutic agents. Some specific applications include:
Antitumor Properties: Compounds related to this compound have demonstrated antitumor activity. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically to treat lung, breast, and ovarian cancers .
Aromatase Inhibition: Certain 1,3,5-triazines, including those structurally related to our compound, exhibit aromatase inhibitory activity. These compounds may play a role in hormone-related disorders .
Materials Science and Photostabilizers
The compound’s trifluoromethylsulfanyl group makes it interesting for materials science applications:
- Photostabilizers : In polymer chemistry, 1,3,5-triazines contribute to photostabilization. Researchers investigate their ability to protect polymers from UV-induced degradation .
Bioinorganic Chemistry
The compound’s sulfonamide functionality suggests potential in bioinorganic chemistry:
- Siderophores : this compound derivatives could serve as siderophores—molecules that chelate iron for microbial growth and survival .
Receptor Modulation
The compound’s diverse applications extend to receptor modulation:
- Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism : Specific 1,3,5-triazines, including our compound, exhibit potent CRF1 receptor antagonist activity. This has implications for stress-related disorders .
Gastric Lesion Protection
Another avenue involves gastric health:
- Leukotriene C4 (LTC4) Antagonism : Compounds related to this compound show activity against LTC4, which may protect against gastric lesions induced by HCl and ethanol .
Parasitic Diseases
Finally, consider its potential in parasitology:
properties
IUPAC Name |
3-amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S2/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERSCWQIRZIGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCSC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185994 | |
Record name | 3-Amino-N-[2-[(trifluoromethyl)thio]ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206524-34-6 | |
Record name | 3-Amino-N-[2-[(trifluoromethyl)thio]ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-[2-[(trifluoromethyl)thio]ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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